molecular formula C9H13N5 B1320570 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 924868-96-2

6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B1320570
CAS RN: 924868-96-2
M. Wt: 191.23 g/mol
InChI Key: DJSYEDVPQDONMI-UHFFFAOYSA-N
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Description

The compound 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the triazolopyrimidine family, which is known for its diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives was achieved by treating a hydrazide with carbon disulfide and subsequent reactions with chloroacetamides . Similarly, the synthesis of 6-alkyl derivatives of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones was performed from corresponding thiadiazol-amines . These methods could potentially be adapted for the synthesis of 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the stereostructure of a 6-alkyl derivative was confirmed by X-ray crystallography . The molecular and crystal structure of a related compound, 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was determined to have monoclinic symmetry with specific unit cell dimensions . These analyses are crucial for understanding the chemical behavior and potential interactions of the compounds.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can participate in various chemical reactions due to their reactive sites. The presence of multiple nitrogen atoms in the triazole and pyrimidine rings makes them suitable for forming coordination complexes, as seen in the versatile binding behavior of a related ligand with divalent cations . The reactivity of these compounds can be further modified by substituents on the triazolopyrimidine core, which can influence their chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect their electronic properties, as seen in the HOMO-LUMO analysis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . The solubility, melting point, and stability of these compounds can vary significantly, which is important for their practical applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Research into the compound includes studies on its synthesis. For instance, a method involving cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 was used to synthesize a structurally related compound, showcasing a typical approach for creating such chemicals (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

  • Crystal Structure : Studies have also focused on the crystal structure of similar compounds. In one case, molecules formed inversion dimers via hydrogen bonds, indicating potential applications in crystallography and material science (Repich et al., 2017).

Chemical Derivatives and Applications

  • Herbicidal Activity : Certain derivatives of the compound have been synthesized and shown to exhibit significant herbicidal activities. For example, some novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives displayed over 80% inhibition against various weeds (Shen De-long, 2006).

  • Tuberculostatic Activity : Analogous compounds have been synthesized and evaluated for their tuberculostatic activity, suggesting potential applications in combating tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Material Science and Chemistry

  • Novel Synthesis in Supercritical Carbon Dioxide : The compound has been involved in studies exploring new synthesis methods, such as one conducted in supercritical carbon dioxide, which could have implications in green chemistry and material science (Baklykov et al., 2019).

  • Thermolysis Studies : Research on the thermolysis of related compounds provides insights into the stability and reactivity of such chemicals, which is crucial for applications in material synthesis and pharmaceuticals (Hori, Tanaka, Kataoka, Shimizu, Imai, Kimura, & Hashimoto, 1985).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-4-7-5(2)11-9-12-8(10)13-14(9)6(7)3/h4H2,1-3H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSYEDVPQDONMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)N)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189504
Record name 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924868-96-2
Record name 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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